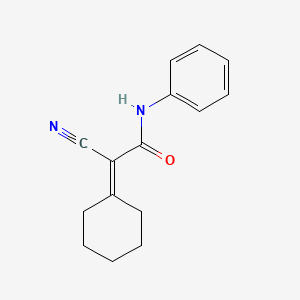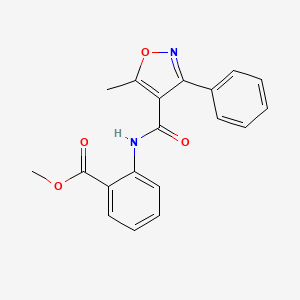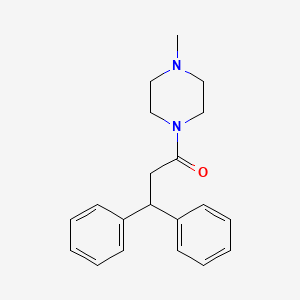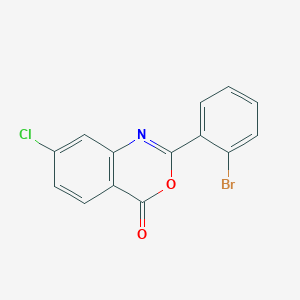![molecular formula C17H25NO3 B5508974 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.18344366 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been investigated, highlighting their properties and potential applications in various fields. This research provides foundational knowledge for understanding the chemical behavior and potential uses of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).
Polymer Science
- The development of aromatic polyamides containing cyclohexane structures, similar to this compound, has been explored. These polyamides exhibit properties like high glass transition temperatures and stability, making them suitable for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).
Chemical Synthesis
- Studies on the efficient synthesis of N1-substituted hexahydro-3-quinolinecarboxamides, which share structural features with this compound, highlight the significance of these compounds in pharmaceutical development (Yermolayev, Gorobets, Lukinova, Shishkin, Shishkina, & Desenko, 2008).
Fluorescence Studies
- Research involving the fluorescence quenching studies of carboxamide derivatives, similar to this compound, has been conducted. This is essential for understanding their behavior in various solvents, which could have implications in sensing and analytical applications (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).
Catalysis
- The development of new ligands for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines using derivatives of this compound has been explored. This research is crucial for advancing catalytic processes in organic synthesis (Jiang, Dong, Qiu, Chen, Wu, & Jiang, 2020).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDJCJXWDGCBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)
![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)


![4-{[3-(Trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxylic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)



